N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazinyl moiety, and a sulfanylacetamide linkage. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H10FN5OS |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H10FN5OS/c14-9-3-1-2-4-10(9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20) |
InChI Key |
MFURPOQNELPBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN3C=NN=C3C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazinyl core. This core can be synthesized through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of the fluorophenyl group is achieved through nucleophilic substitution reactions, where a fluorinated aromatic compound reacts with the triazolopyridazinyl intermediate. Finally, the sulfanylacetamide linkage is formed through a thiolation reaction, where a suitable thiol reacts with an acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds, nucleophiles, and electrophiles in solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with new substituents replacing the original functional groups.
Scientific Research Applications
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
- N-(2-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
- N-(2-methylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C₁₃H₁₀FN₅OS
- Molecular Weight : 303.32 g/mol
- CAS Number : 1232779-96-2
The compound features a fluorine atom on the phenyl ring, which has been shown to enhance biological activity in similar compounds by increasing potency and selectivity against specific targets.
Biological Activity Overview
This compound has demonstrated various biological activities, including:
- Antitumor Activity : Compounds with similar triazole structures have shown significant antiproliferative effects against cancer cell lines. For instance, derivatives of triazoles have been evaluated for their ability to inhibit cancer cell growth through mechanisms that do not involve traditional pathways like dihydrofolate reductase (DHFR) inhibition .
- Enzyme Inhibition : The presence of the fluorine atom increases the compound's ability to act as a potent inhibitor of specific enzymes. For example, studies have shown that modifications in the phenyl ring can lead to increased inhibition of α-l-fucosidases with very low IC50 values, indicating high potency .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of substituents on the phenyl ring and their impact on biological activity. The introduction of a fluorine atom significantly enhances the interaction with target enzymes and receptors.
| Substituent | Effect on Activity |
|---|---|
| Fluoro group | Increases potency and selectivity |
| Additional halogens | Can decrease inhibition potency |
Case Studies
-
Antiproliferative Studies :
A study evaluated various [1,2,4]triazole derivatives against breast and colon cancer cell lines. The results indicated that modifications leading to increased electron-withdrawing characteristics on the phenyl ring correlated with enhanced antiproliferative activity . -
Enzyme Inhibition :
Research focusing on α-l-fucosidase inhibitors demonstrated that N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide exhibited potent inhibition with IC50 values as low as 0.0079 μM against human lysosomal α-l-fucosidase. This highlights the potential of similar structural frameworks for developing effective enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
